2,2,2-trifluoroacetic acid

Vue d'ensemble

Description

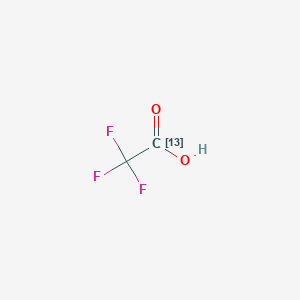

Trifluoroacetic Acid-13C is a labeled version of trifluoroacetic acid, where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This compound is widely used in various fields of scientific research due to its unique properties and applications in organic synthesis and analytical chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trifluoroacetic Acid-13C can be synthesized through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. The reaction conditions typically involve the use of hydrogen fluoride as a fluorinating agent .

Industrial Production Methods

Industrial production of Trifluoroacetic Acid-13C follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Trifluoroacetic Acid-13C undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form trifluoroacetate salts.

Reduction: It can be reduced to form trifluoroethanol.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with Trifluoroacetic Acid-13C include strong acids, bases, and oxidizing agents. Typical reaction conditions involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from reactions involving Trifluoroacetic Acid-13C include trifluoroacetate salts, trifluoroethanol, and various substituted derivatives .

Applications De Recherche Scientifique

Organic Synthesis

TFA serves as a crucial reagent in organic synthesis due to its ability to facilitate various chemical transformations. These include:

- Functional Group Deprotection : TFA is widely used to remove protecting groups in peptide synthesis, such as the Boc group. This property is essential for the synthesis of complex organic molecules .

- Catalysis : TFA acts as an effective acidic catalyst in reactions such as hydroarylation and trifluoroalkylation. It enhances reaction rates and yields by activating substrates through protonation .

Case Study: SNAr Reactions

A notable application of TFA is in the SNAr (nucleophilic aromatic substitution) reactions involving anilines and heterocycles. In a study published in 2014, TFA combined with 2,2,2-trifluoroethanol (TFE) was shown to facilitate these reactions efficiently, yielding products with high purity and yield (50-90%) across various substrates . The methodology was praised for its compatibility with diverse functional groups and straightforward product isolation.

Environmental Chemistry

TFA also plays a role in environmental studies, particularly concerning its formation from hydrofluorocarbon emissions. Research indicates that TFA can be generated from the degradation of compounds like HFO-1234yf, which are increasingly used as refrigerants .

Data Table: TFA Concentrations from HFO Emissions

| Region | Estimated TFA Concentration (mg/L) | Year Range |

|---|---|---|

| USA | 1-15 | 2020-2040 |

| Europe | Below detectable levels | 2020-2040 |

| China | Comparable to USA | 2020-2040 |

This table summarizes projected TFA concentrations resulting from HFO emissions based on modeling studies. The findings suggest that current levels are unlikely to pose significant ecological or human health risks .

Analytical Chemistry

In analytical chemistry, TFA is utilized as a solvent for nuclear magnetic resonance (NMR) spectroscopy and as an ion-pairing agent in high-performance liquid chromatography (HPLC). Its volatility and solubility characteristics make it suitable for analyzing organic compounds, particularly peptides and small proteins .

Toxicity and Environmental Impact

While TFA has beneficial applications, concerns regarding its environmental impact have been raised. Studies indicate that TFA does not bioaccumulate significantly in aquatic systems and exhibits low-to-moderate toxicity across various organisms . However, continuous monitoring of its concentrations in the environment is necessary due to its persistence.

Mécanisme D'action

The mechanism by which Trifluoroacetic Acid-13C exerts its effects involves its strong acidic nature and the electron-withdrawing properties of the trifluoromethyl group. This makes it a highly reactive compound that can participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trifluoroacetic Acid: The non-labeled version of Trifluoroacetic Acid-13C.

Trichloroacetic Acid: Similar in structure but with chlorine atoms instead of fluorine.

Perfluoroacetic Acid: Another perfluorinated carboxylic acid with similar properties.

Uniqueness

Trifluoroacetic Acid-13C is unique due to its isotopic labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.

Activité Biologique

2,2,2-Trifluoroacetic acid (TFA) is a fluorinated carboxylic acid that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of TFA, focusing on its antimicrobial properties, effects on cellular assays, and its role as a reagent in synthetic chemistry.

TFA is characterized by its strong acidity and volatility. It is soluble in organic solvents and is less oxidizing than sulfuric acid, making it a versatile reagent in organic synthesis. The trifluoromethyl group contributes to its unique reactivity, allowing TFA to act as a proton source in various chemical reactions .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TFA and its derivatives. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of TFA have been established against various bacterial strains. Notably, TFA has shown significant activity against Gram-positive bacteria compared to Gram-negative strains.

Table 1: Antimicrobial Activity of TFA Against Different Strains

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 8 |

| Escherichia coli | 16 | 32 |

| Bacillus subtilis | 8 | 16 |

| Pseudomonas aeruginosa | 32 | >64 |

The study indicates that compounds with higher positive charges exhibit greater antimicrobial activity, particularly when balanced with appropriate hydrophobic fatty acid chains .

Effects on Cellular Assays

TFA's presence in cellular assays has raised concerns regarding its impact on the accuracy and reproducibility of results. Residual TFA can interfere with antimicrobial susceptibility testing and cytotoxicity assays. A focused case study evaluated the biological activity of an antibacterial compound derived from TFA salts compared to its hydrochloride counterpart. The findings revealed similar biological profiles for both salt forms but highlighted a lower potency for the free base form .

Case Studies

- Antibacterial Activity Evaluation : A study assessed the antibacterial effects of an alkylguanidino urea compound prepared as TFA salt. The results demonstrated that while both TFA acetate and hydrochloride salts showed comparable activity, the free base exhibited significantly reduced potency, emphasizing the role of counterions in influencing biological activity .

- Enzyme Inhibition Studies : Research has indicated that TFA enhances binding affinity in enzyme interactions due to its acidic nature. This property is crucial for drug development as it allows for more effective interactions with biological targets .

Propriétés

IUPAC Name |

2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVDTLACAAQTR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302740 | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.016 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2837-91-4 | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.